7-Bromo-6-fluoroquinazolin-2-amine
CAS No.:
Cat. No.: VC18642890
Molecular Formula: C8H5BrFN3
Molecular Weight: 242.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H5BrFN3 |
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Molecular Weight | 242.05 g/mol |
IUPAC Name | 7-bromo-6-fluoroquinazolin-2-amine |
Standard InChI | InChI=1S/C8H5BrFN3/c9-5-2-7-4(1-6(5)10)3-12-8(11)13-7/h1-3H,(H2,11,12,13) |
Standard InChI Key | XLCVTILDPXMYIO-UHFFFAOYSA-N |
Canonical SMILES | C1=C2C=NC(=NC2=CC(=C1F)Br)N |
Introduction
Chemical Identity and Structural Characteristics
7-Bromo-6-fluoroquinazolin-2-amine belongs to the quinazoline family, a class of heterocyclic compounds characterized by a fused benzene and pyrimidine ring system. Its molecular formula is C₈H₅BrFN₃, with a molecular weight of 242.05 g/mol . The compound features a bromine atom at the 7-position and a fluorine atom at the 6-position of the quinazoline core, with an amine group at position 2 (Figure 1).
Key Physicochemical Properties
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Melting Point: Data unavailable in literature; analogous quinazoline derivatives typically exhibit melting points between 180–250°C .
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Solubility: Predicted to be sparingly soluble in water but soluble in polar organic solvents (e.g., DMSO, DMF) based on structural analogs .
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Storage: Recommended storage at 2–8°C under inert conditions to prevent decomposition .
Synthetic Routes and Optimization
The synthesis of 7-bromo-6-fluoroquinazolin-2-amine involves multi-step protocols, often starting from substituted benzoic acid precursors. A representative pathway, adapted from Zhou et al. (2019), includes the following stages :
Cyclization
2-Amino-4-fluorobenzoic acid reacts with urea under acidic conditions to form 7-fluoroquinazoline-2,4-diol. This step typically employs polyphosphoric acid (PPA) as a catalyst at 120–140°C, yielding the dihydroxy intermediate.
Chlorination
The dihydroxy compound undergoes chlorination using phosphorus oxychloride (POCl₃) to produce 2,4-dichloro-7-fluoroquinazoline. Reaction conditions (e.g., temperature, stoichiometry) critically influence yield, with optimal results achieved at 90°C for 4–6 hours .
Amination
Selective substitution of the 2-chloro group with an amine is achieved via nucleophilic aromatic substitution. For 7-bromo-6-fluoroquinazolin-2-amine, bromination precedes amination:
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Bromination: Introduction of bromine at position 7 using N-bromosuccinimide (NBS) under radical conditions.
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Amination: Reaction with aqueous ammonia or alkylamines in a polar aprotic solvent (e.g., THF) at elevated temperatures.
Table 1: Optimization of Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
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Cyclization | Urea, PPA, 130°C, 3 hr | 78 |
Chlorination | POCl₃, 90°C, 5 hr | 85 |
Bromination | NBS, AIBN, CCl₄, reflux, 12 hr | 62 |
Amination | NH₃ (aq), THF, 60°C, 8 hr | 70 |
Spectroscopic Characterization
Structural confirmation relies on advanced analytical techniques:
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¹H NMR: Aromatic protons appear as doublets (δ 7.2–8.5 ppm) due to coupling with fluorine (³JHF ≈ 8–10 Hz) . The amine proton resonates as a broad singlet at δ 5.8–6.2 ppm.
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¹³C NMR: Distinct signals for C-Br (δ 105–110 ppm) and C-F (δ 155–160 ppm) are observed .
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Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 243.03, consistent with the molecular formula .
Challenges and Future Directions
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Synthetic Complexity: Regioselective bromination/amination remains challenging, necessitating catalyst development (e.g., palladium-mediated cross-coupling) .
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Thermodynamic Stability: Preliminary data suggest decomposition at >100°C, limiting formulation options.
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In Vivo Studies: No pharmacokinetic or toxicity profiles are available, underscoring the need for preclinical trials.
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